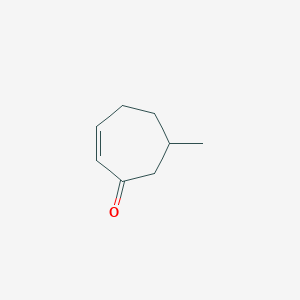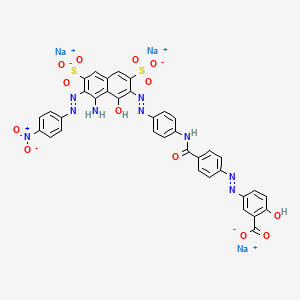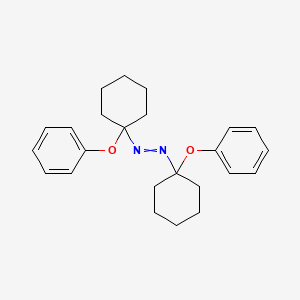
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is a quaternary ammonium compound with a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-3-biphenyl with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC to verify the purity and structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral molecule.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of neutral biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with different halides or hydroxyl groups.
Applications De Recherche Scientifique
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the biphenyl structure may interact with specific molecular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopentyl)trimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain length.
(3-Bromopropyl)trimethylammonium bromide: Similar structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.
Uniqueness
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is unique due to its biphenyl structure, which imparts specific chemical and biological properties not found in other quaternary ammonium compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
67011-24-9 |
|---|---|
Formule moléculaire |
C15H18BrNO |
Poids moléculaire |
308.21 g/mol |
Nom IUPAC |
(3-hydroxy-5-phenylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C15H17NO.BrH/c1-16(2,3)14-9-13(10-15(17)11-14)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H |
Clé InChI |
IWMCAECVHOOACG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)








![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)



